(1E)-1-(Methylimino)propan-2-one
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Overview
Description
(1E)-1-(Methylimino)propan-2-one: is an organic compound with the molecular formula C4H7NO It is a derivative of acetone, where one of the hydrogen atoms on the carbonyl carbon is replaced by a methylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(Methylimino)propan-2-one can be achieved through several methods:
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Condensation Reaction: : One common method involves the condensation of acetone with methylamine. This reaction typically requires an acid catalyst and is carried out under reflux conditions. The reaction can be represented as follows: [ \text{CH}_3\text{COCH}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{CH}_3\text{C(NHCH}_3)\text{CH}_2\text{OH} ] The intermediate product is then dehydrated to form this compound.
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Reductive Amination: : Another method involves the reductive amination of acetone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale condensation reactions using continuous flow reactors. The use of catalysts such as sulfuric acid or hydrochloric acid is common to enhance the reaction rate and yield. The reaction mixture is then subjected to distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(Methylimino)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylimino group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(1E)-1-(Methylimino)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (1E)-1-(Methylimino)propan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Acetone: The parent compound of (1E)-1-(Methylimino)propan-2-one.
Methylamine: A precursor in the synthesis of this compound.
(E)-1-(Methylimino)butan-2-one: A homologous compound with a similar structure.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
64821-57-4 |
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Molecular Formula |
C4H7NO |
Molecular Weight |
85.10 g/mol |
IUPAC Name |
1-methyliminopropan-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)3-5-2/h3H,1-2H3 |
InChI Key |
SPZUUELXBLTYDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=NC |
Origin of Product |
United States |
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